REACTION_CXSMILES
|
[CH3:1][CH:2]1[N:7]([CH2:8][CH2:9][N:10]2C(=O)C3C(=CC=CC=3)C2=O)[CH:6]([CH3:21])[CH2:5][O:4][CH2:3]1.O.NN>>[CH3:21][CH:6]1[N:7]([CH2:8][CH2:9][NH2:10])[CH:2]([CH3:1])[CH2:3][O:4][CH2:5]1 |f:1.2|
|
Name
|
2-[2-(3,5-dimethylmorpholino)ethyl]-1H-isoindole-1,3(2H)-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1COCC(N1CCN1C(C2=CC=CC=C2C1=O)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1COCC(N1CCN)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |